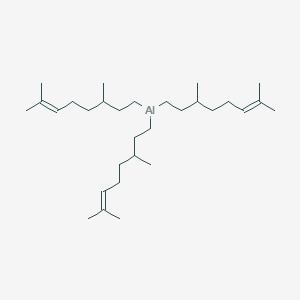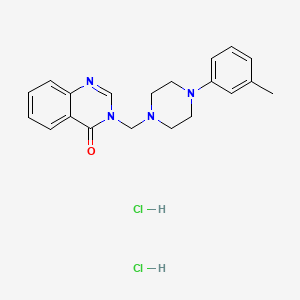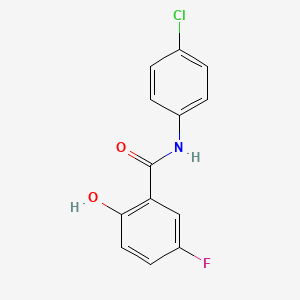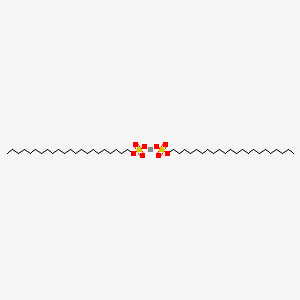
1-Docosanol, hydrogen sulfate, calcium salt
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Docosanol, hydrogen sulfate, calcium salt is a compound that combines the properties of 1-Docosanol, a long-chain fatty alcohol, with hydrogen sulfate and calcium ions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
1-Docosanol, hydrogen sulfate, calcium salt can be synthesized through a series of chemical reactions involving 1-Docosanol, sulfuric acid, and calcium hydroxide. The general synthetic route involves the following steps:
Esterification: 1-Docosanol reacts with sulfuric acid to form 1-Docosanol hydrogen sulfate.
Neutralization: The resulting 1-Docosanol hydrogen sulfate is then neutralized with calcium hydroxide to form the calcium salt.
Industrial Production Methods
Industrial production of this compound typically involves large-scale esterification and neutralization processes. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may involve:
- Controlled temperature and pressure conditions.
- Use of catalysts to enhance reaction rates.
- Purification steps to remove impurities and by-products.
Analyse Des Réactions Chimiques
Types of Reactions
1-Docosanol, hydrogen sulfate, calcium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the sulfate group to sulfide.
Substitution: The hydrogen sulfate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions.
Major Products Formed
Oxidation: Formation of docosanoic acid.
Reduction: Formation of docosanol sulfide.
Substitution: Formation of various substituted docosanol derivatives.
Applications De Recherche Scientifique
1-Docosanol, hydrogen sulfate, calcium salt has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a surfactant in various chemical processes.
Biology: Studied for its potential antiviral properties, particularly against lipid-enveloped viruses.
Medicine: Investigated for its use in topical formulations for treating viral infections like cold sores.
Industry: Utilized in the production of cosmetics, emulsifiers, and other personal care products.
Mécanisme D'action
The mechanism of action of 1-Docosanol, hydrogen sulfate, calcium salt involves its interaction with cellular membranes. The compound is believed to:
Inhibit viral fusion: By stabilizing the host cell membrane, it prevents the fusion of viral envelopes with the host cell membrane, thereby inhibiting viral entry and replication.
Target Pathways: The primary molecular targets are the phospholipids in the host cell membrane, which are crucial for viral fusion and entry.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Docosanol: A long-chain fatty alcohol used in similar applications but lacks the sulfate and calcium components.
Calcium sulfate: Commonly used in construction and medical applications but does not have the antiviral properties of 1-Docosanol derivatives.
Sodium lauryl sulfate: A surfactant with similar properties but different chemical structure and applications.
Uniqueness
1-Docosanol, hydrogen sulfate, calcium salt is unique due to its combined properties of 1-Docosanol and sulfate, along with the stabilizing effect of calcium
Propriétés
Numéro CAS |
72018-25-8 |
|---|---|
Formule moléculaire |
C44H90CaO8S2 |
Poids moléculaire |
851.4 g/mol |
Nom IUPAC |
calcium;docosyl sulfate |
InChI |
InChI=1S/2C22H46O4S.Ca/c2*1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-26-27(23,24)25;/h2*2-22H2,1H3,(H,23,24,25);/q;;+2/p-2 |
Clé InChI |
PHIXWQJPNMQWFK-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].CCCCCCCCCCCCCCCCCCCCCCOS(=O)(=O)[O-].[Ca+2] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



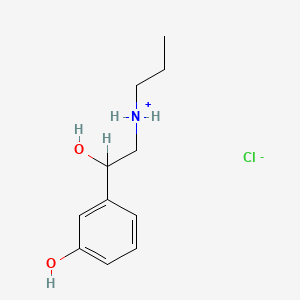
![1-Butanesulfonic acid, 4-[(4-amino-3-methylphenyl)(1-methylethyl)amino]-](/img/structure/B13771407.png)
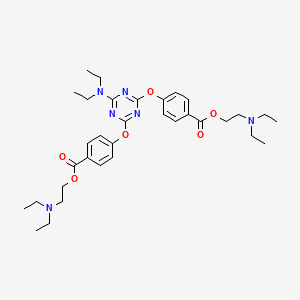
![4-(4-Chlorophenyl)-1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl 2-hydroxypropanoate](/img/structure/B13771417.png)
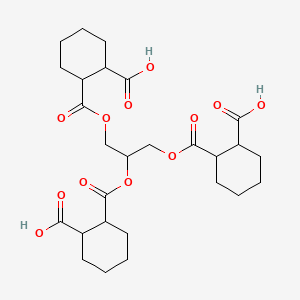
![2-Methoxy-5-methyl-1H-benzo[d]imidazol-1-ol](/img/structure/B13771424.png)
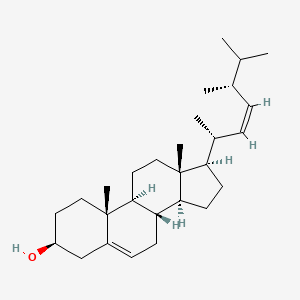
![(R,E)-benzhydryl 3-((1-methyl-1H-tetrazol-5-ylthio)methyl)-8-oxo-7-(p-tolylthioimino)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B13771434.png)
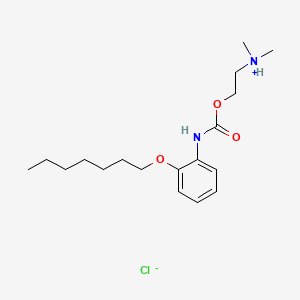
![Titanium, bis(dodecylbenzenesulfonato-kappaO)(2-propanolato)[2-(sulfo-kappaO)ethyl 2-methyl-2-propenoato]-](/img/structure/B13771451.png)
